1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-
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Overview
Description
1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate. Another method involves the use of carbondisulphide in an alkaline alcoholic solution . Industrial production methods often utilize catalytic redox cycling based on cerium (IV)/cerium (III) and hydrogen peroxide redox-mediated oxidation .
Chemical Reactions Analysis
1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. Major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzimidazole derivatives, and substituted benzimidazole derivatives .
Scientific Research Applications
1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its antimicrobial and antiviral properties.
Medicine: Benzimidazole derivatives are known for their potential as anticancer and antiparasitic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in microorganisms. In anticancer applications, it interferes with the replication of cancer cells by targeting specific enzymes and pathways involved in cell division .
Comparison with Similar Compounds
1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- is unique among benzimidazole derivatives due to its specific substitution pattern. Similar compounds include:
1H-Benzimidazol-2-yl: Known for its antimicrobial properties.
1H-Benzimidazol-5-yl: Studied for its anticancer activities.
1H-Benzimidazol-6-yl: Used in antiviral research
These compounds share a common benzimidazole core but differ in their substitution patterns, leading to variations in their pharmacological activities and applications.
Properties
IUPAC Name |
2-ethyl-1-methylbenzimidazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-3-9-11-10-7(12(9)2)5-4-6-8(10)13/h4-6,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGHFPKLEMRRSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C)C=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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